molecular formula C16H19ClN4O2 B6448585 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2548988-53-8

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448585
CAS No.: 2548988-53-8
M. Wt: 334.80 g/mol
InChI Key: PDLYNZQXBDNGAL-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound with a variety of scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions

  • Formation of the Chloropyridine Intermediate:

    • Start with 3-chloropyridine.

    • Use reagents such as sodium hydride (NaH) and methanol to introduce a methoxy group at the 4-position.

  • Coupling with Piperidine:

    • React the chloropyridine intermediate with piperidine using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC).

    • Introduce the piperidine moiety at the 4-position of the pyridine ring.

  • Formation of the Pyrazinone Core:

    • Use a cyclization reaction involving a methyl-substituted hydrazine derivative.

    • Optimize conditions with catalysts and solvents like ethanol or dimethylformamide (DMF) to ensure efficient cyclization.

Industrial Production Methods

Industrial production involves scaling up these reactions with batch or continuous flow processes. Factors such as reaction temperature, pressure, and solvent recovery are optimized to ensure high yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

The compound 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one undergoes various types of reactions including:

  • Oxidation: Converts the piperidine ring to a piperidone ring.

  • Reduction: Reduction of the nitro group (if present) to an amine group.

  • Substitution: Nucleophilic substitution at the pyridinyl or piperidinyl ring positions.

Common Reagents and Conditions

  • Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with palladium on carbon (Pd/C) catalysts.

  • Substitution: Employs reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3).

Major Products Formed

The major products depend on the reaction pathway:

  • Oxidation: Produces piperidone derivatives.

  • Reduction: Yields amine derivatives.

  • Substitution: Generates various substituted pyridinyl or piperidinyl derivatives.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has applications in:

  • Chemistry: Used as a building block for creating complex molecules in synthetic organic chemistry.

  • Biology: Acts as a ligand in studying receptor binding and cellular signaling pathways.

  • Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Employed in the development of advanced materials and agrochemical products.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: Modulates biochemical pathways such as signal transduction, leading to changes in cellular function.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has distinct properties due to its unique combination of pyridinyl, piperidinyl, and pyrazinone groups.

Similar Compounds

  • 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one: Lacks the methyl group at the 1-position.

  • 3-(4-{[(2-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Has a chlorine atom at a different position on the pyridine ring.

  • 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Lacks the pyrazinone core.

Conclusion

This multifaceted compound offers broad potential in various scientific fields due to its diverse chemical reactivity and biological activities. Research continues to unveil its full spectrum of applications and benefits.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-20-9-6-19-15(16(20)22)21-7-3-12(4-8-21)11-23-14-2-5-18-10-13(14)17/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLYNZQXBDNGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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